

# A Spectroscopic Journey: Unraveling the Synthesis of 5-Bromo-4-methylnicotinaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

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A detailed spectroscopic comparison of the key intermediates in the synthesis of **5-Bromo-4-methylnicotinaldehyde**, a valuable building block in medicinal chemistry, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the changes in spectral characteristics as the synthesis progresses from commercially available 3,4-Lutidine.

The transformation of 3,4-Lutidine to **5-Bromo-4-methylnicotinaldehyde** involves a multi-step synthesis, including N-oxidation, bromination, and oxidation of a primary alcohol to an aldehyde. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are clearly reflected in their respective spectroscopic signatures. This guide will delve into the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the starting material and key intermediates, providing a foundational dataset for reaction monitoring and characterization.

## Synthesis Pathway

The logical synthesis route from 3,4-Lutidine to **5-Bromo-4-methylnicotinaldehyde** is illustrated below. This pathway involves the initial activation of the pyridine ring through N-oxidation, followed by regioselective bromination and subsequent functional group manipulations to yield the target aldehyde.



[Click to download full resolution via product page](#)**Figure 1:** Proposed synthesis pathway for **5-Bromo-4-methylnicotinaldehyde**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-4-methylnicotinaldehyde** and its precursors.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm)

Compound	H-2	H-5/H-6	-CH <sub>3</sub>	-CH <sub>2</sub> OH	-CHO	Solvent
3,4-Lutidine	8.25 (s)	7.05 (d)	2.25 (s), 2.29 (s)	-	-	CDCl <sub>3</sub>
3,4-Lutidine N-oxide (Predicted)	~8.1	~7.1	~2.3	-	-	CDCl <sub>3</sub>
(5-Bromo-4-methylpyridin-3-yl)-methanol[1]	8.38 (s)	8.58 (s)	2.45 (s)	4.74 (s)	-	CDCl <sub>3</sub>
5-Bromo-4-methylnicotinaldehyde [1]	8.83 (s)	8.84 (s)	2.76 (s)	-	10.25 (s)	CDCl <sub>3</sub>

### <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm)

Compound	C-2	C-3	C-4	C-5	C-6	-CH <sub>3</sub>	-CH <sub>2</sub> OH	-CHO	Solvent
3,4-Lutidine	147.1	134.1	130.2	123.6	149.2	16.2, 19.8	-	-	CDCl <sub>3</sub>
3,4-Lutidine N-oxide (Predicted)	~138	~126	~138	~126	~138	~18-20	-	-	CDCl <sub>3</sub>
(5-Bromo-4-methyl-3-pyridyl)-methanol	~150	~135	~140	~118	~152	~17	~60	-	CDCl <sub>3</sub>
5-Bromo-4-methyl-nicotinaldehyde	~152	~133	~142	~120	~155	~18	-	~190	CDCl <sub>3</sub>

Note: Predicted values for 3,4-Lutidine N-oxide are based on data for similar pyridine N-oxides. Values for the alcohol and aldehyde are estimated based on typical substituent effects.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	$\nu(\text{O-H})$	$\nu(\text{C=O})$	$\nu(\text{C-Br})$	$\nu(\text{N-O})$	Key Features
3,4-Lutidine	-	-	-	-	Aromatic C-H and C=C stretching.
3,4-Lutidine N-oxide	-	-	-	~1250	Appearance of a strong N-O stretching band.
(5-Bromo-4-methyl-pyridin-3-yl)-methanol	~3300 (broad)	-	~600-500	-	Broad O-H stretch indicative of the alcohol.
5-Bromo-4-methylnicotin aldehyde	-	~1700	~600-500	-	Strong C=O stretch characteristic of the aldehyde.

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)	Notes
3,4-Lutidine	107	106, 92, 77	Loss of H radical, loss of methyl radical.
3,4-Lutidine N-oxide	123	107 (M-16)	Characteristic loss of an oxygen atom from the N-oxide. <a href="#">[2]</a>
(5-Bromo-4-methyl-pyridin-3-yl)-methanol	201/203	183/185, 122, 92	Isotopic pattern for Bromine ( <sup>19</sup> Br/ <sup>81</sup> Br). Loss of H <sub>2</sub> O, loss of Br radical.
5-Bromo-4-methylnicotinaldehyde	199/201	170/172, 120, 91	Isotopic pattern for Bromine. Loss of CHO radical, loss of Br radical.

## Experimental Protocols

Detailed experimental protocols for the spectroscopic analyses are crucial for reproducibility. Below are generalized procedures for each technique.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
  - For <sup>1</sup>H NMR, 16 scans were typically acquired with a relaxation delay of 1 second.
  - For <sup>13</sup>C NMR, a proton-decoupled sequence was used, and several hundred to a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio.

### Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid sample was finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was acquired prior to the sample measurement.

## Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Impact (EI) ionization was used with an electron energy of 70 eV.
- **Data Acquisition:** The mass spectrum was scanned over a mass-to-charge ( $m/z$ ) range of 40-400 amu.

## Conclusion

The spectroscopic data presented provides a clear roadmap for monitoring the synthesis of **5-Bromo-4-methylnicotinaldehyde** from 3,4-Lutidine. The characteristic shifts in NMR, the appearance and disappearance of key functional group absorptions in IR, and the distinct fragmentation patterns in mass spectrometry offer robust analytical handles for confirming the identity and purity of each intermediate along the synthetic pathway. This compilation of data serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for pharmaceutical and other applications.

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## References

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